3-piperazin-1-yl-1H-pyridazin-6-one

Description

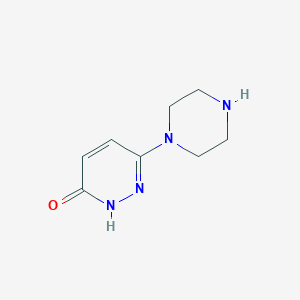

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c13-8-2-1-7(10-11-8)12-5-3-9-4-6-12/h1-2,9H,3-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRIGGVZFKFXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408525 | |

| Record name | 3(2H)-Pyridazinone,6-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145276-53-5 | |

| Record name | 3(2H)-Pyridazinone,6-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 3-piperazin-1-yl-1H-pyridazin-6-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule, 3-piperazin-1-yl-1H-pyridazin-6-one, is not extensively documented in publicly available scientific databases. This guide provides calculated fundamental properties and infers experimental protocols and potential biological activities based on the well-established chemistry and pharmacology of closely related pyridazinone derivatives.

Core Properties

The basic physicochemical properties of the target compound have been calculated and are presented below. These values are theoretical and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₄O | Calculated |

| Molecular Weight | 180.21 g/mol | Calculated |

| IUPAC Name | 3-(piperazin-1-yl)-1H-pyridazin-6-one | - |

| Canonical SMILES | C1CN(CCN1)C2=CC=C(NN2)O | Calculated |

| InChI Key | InChI=1S/C8H12N4O/c13-8-4-3-7(12-11-8)10-5-1-9-2-6-10/h3-4,9H,1-2,5-6H2,(H,11,12,13) | Calculated |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not available for this specific compound and would need to be determined empirically.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not documented, a plausible and efficient synthetic route can be designed based on established methods for analogous compounds. The synthesis of related chloro-substituted pyridazines, followed by hydrolysis, is a common strategy.

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from the commercially available 3,6-dichloropyridazine.

Step 1: Nucleophilic Aromatic Substitution

The first step involves the reaction of 3,6-dichloropyridazine with piperazine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where one of the chlorine atoms on the pyridazine ring is displaced by the secondary amine of the piperazine.

-

Reaction: 3,6-dichloropyridazine + Piperazine → 3-chloro-6-(piperazin-1-yl)pyridazine

-

Rationale: This type of reaction is well-documented for the synthesis of various piperazinyl-pyridazine derivatives.

Step 2: Hydrolysis

The second step is the hydrolysis of the remaining chloro group to a hydroxyl group, which will exist in tautomeric equilibrium with the more stable pyridazin-6-one form.

-

Reaction: 3-chloro-6-(piperazin-1-yl)pyridazine → this compound

-

Rationale: The conversion of a chloropyridazine to a pyridazinone is a standard transformation, often achieved by heating in an acidic or basic aqueous solution.

Detailed Experimental Protocol (Inferred)

Materials:

-

3,6-dichloropyridazine

-

Piperazine

-

Solvent (e.g., Dioxane, Ethanol)

-

Base (e.g., Triethylamine, Potassium Carbonate) - for Step 1

-

Hydrochloric Acid (HCl) or Acetic Acid - for Step 2

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine:

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as dioxane.

-

Add piperazine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-chloro-6-(piperazin-1-yl)pyridazine.

-

-

Synthesis of this compound:

-

Dissolve the purified 3-chloro-6-(piperazin-1-yl)pyridazine in a mixture of acetic acid and water.

-

Heat the solution at reflux for several hours, again monitoring by TLC.

-

After the reaction is complete, cool the solution and neutralize it with a suitable base (e.g., sodium bicarbonate).

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract it with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Further purify the final product by recrystallization or column chromatography.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Potential Biological Activity and Signaling Pathways

The pyridazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of this core have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, and anticancer effects.

p38α Mitogen-Activated Protein Kinase (MAPK) Pathway

A significant body of research has identified pyridazinone derivatives as potent inhibitors of p38α MAP kinase. The p38α MAPK signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress stimuli. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against p38α MAPK.

Caption: Potential inhibition of the p38α MAPK signaling pathway.

Experimental and Logical Workflows

General Synthetic Workflow

The proposed synthesis follows a logical progression from commercially available starting materials to the final target compound.

Caption: Proposed two-step synthetic workflow.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, this technical guide provides a solid foundation for its synthesis and potential biological investigation. The calculated properties and inferred protocols offer a starting point for researchers interested in exploring this and other novel pyridazinone derivatives. The potential for this compound to interact with key signaling pathways, such as the p38α MAPK pathway, warrants further investigation for its therapeutic potential in inflammatory diseases and oncology. Experimental validation of the properties and biological activities outlined in this guide is a necessary next step.

"3-piperazin-1-yl-1H-pyridazin-6-one" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-piperazin-1-yl-1H-pyridazin-6-one, a heterocyclic compound belonging to the pyridazinone class of molecules. This class is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This document consolidates key chemical data, a representative synthetic protocol, and an exploration of the signaling pathways implicated in its therapeutic potential.

Core Compound Identification

The compound this compound exists in tautomeric equilibrium with 6-(1-piperazinyl)-3-pyridazinol. The Chemical Abstracts Service (CAS) has assigned a registry number to the hydroxyl tautomer.

| Property | Value |

| Chemical Name | This compound |

| Synonym | 6-(1-Piperazinyl)-3-pyridazinol |

| CAS Number | 145276-53-5[1] |

| Molecular Formula | C₈H₁₂N₄O |

| Molecular Weight | 180.21 g/mol |

Physicochemical and Pharmacological Data Summary

The pyridazinone core is a versatile scaffold that has been incorporated into numerous biologically active molecules. The following table summarizes the reported activities for various derivatives of the 3-piperazinyl-pyridazinone framework.

| Biological Activity | Key Molecular Targets/Pathways | Therapeutic Potential |

| Anticancer | EGFR, VEGFR-2, BTK, PARP, Tubulin Polymerization | Oncology |

| Anti-inflammatory | COX, NF-κB, TNF-α, IL-6, N-formyl peptide receptors (FPRs) | Inflammatory Disorders, Pain Management |

| Cardiovascular | Phosphodiesterases (PDEs), Renin-Angiotensin-Aldosterone System | Hypertension, Heart Failure |

| Antimicrobial | β-1,3-glucan synthase | Fungal Infections |

| Neurological | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A general and widely applicable method involves the reaction of 3,6-dichloropyridazine with piperazine. The following protocol is a representative procedure based on established synthetic routes for analogous compounds.

Materials:

-

3,6-dichloropyridazine

-

Piperazine (anhydrous)

-

Ethanol

-

Triethylamine (or another suitable base)

-

Glacial Acetic Acid

-

Sodium Bicarbonate

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Step 1: Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine:

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol.

-

Add an excess of anhydrous piperazine (e.g., 2-3 equivalents) to the solution. The excess piperazine can also act as the base. Alternatively, a non-nucleophilic base like triethylamine (1.1 equivalents) can be added.

-

The reaction mixture is heated to reflux and stirred for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is taken up in water and extracted with a suitable organic solvent such as dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 3-chloro-6-(piperazin-1-yl)pyridazine.

-

-

Step 2: Hydrolysis to this compound:

-

The purified 3-chloro-6-(piperazin-1-yl)pyridazine from Step 1 is dissolved in glacial acetic acid.

-

The solution is heated to reflux for several hours (typically 6-12 hours) to effect hydrolysis. The reaction should be monitored by TLC.

-

After completion, the acetic acid is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate and then extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography to afford the final product, this compound.

-

Characterization:

The final compound should be characterized by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group in the pyridazinone ring.

-

Melting Point (m.p.): To assess the purity of the compound.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 3-piperazinyl-pyridazin-6-one derivatives stem from their ability to interact with various key signaling pathways. The following diagrams illustrate the putative mechanisms of action in different therapeutic areas.

Caption: Anticancer Signaling Pathways of Piperazinyl-Pyridazinone Derivatives.

Caption: Anti-inflammatory Signaling Pathways of Piperazinyl-Pyridazinone Derivatives.

References

The Pyridazinone Core: A Journey from Chemical Curiosity to Therapeutic Staple

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group, has carved a significant niche in medicinal chemistry. From its initial discovery as a chemical novelty to its current status as a privileged scaffold in drug development, the journey of pyridazinone and its derivatives is a testament to the power of heterocyclic chemistry in addressing a multitude of therapeutic challenges. This technical guide provides a comprehensive overview of the discovery, history, and key developments of pyridazinone compounds, with a focus on their synthesis, biological activities, and mechanisms of action.

A Historical Perspective: From Synthesis to Serendipity

The story of pyridazinones begins with the broader exploration of pyridazine chemistry in the late 19th century. Emil Fischer is credited with the first preparation of a pyridazine derivative in 1886 during his work on the Fischer indole synthesis, through the condensation of phenylhydrazine and levulinic acid.[1] Shortly after, in 1895, Tauber successfully synthesized the parent pyridazine heterocycle.[2] The fundamental and most enduring method for creating the pyridazinone ring involves the condensation of 1,4-dicarbonyl compounds, such as γ-ketoacids or their esters, with hydrazine hydrate.[2][3]

For many decades, pyridazinones remained largely a subject of academic interest. A significant turning point came with the discovery of the first naturally occurring pyridazine derivatives in 1971, which were identified as amino acids produced by Streptomyces jamaicensis.[4] This discovery hinted at the potential biological relevance of this heterocyclic system.

The therapeutic journey of pyridazinones began to gain momentum in the mid-20th century. One of the earliest reports of a biologically active pyridazinone was in 1967, with the description of 6-(4-aminophenyl)-4,5-dihydro-pyridazinone, which exhibited both anti-inflammatory and antihypertensive activities.[5] This serendipitous discovery opened the floodgates for the exploration of pyridazinone derivatives in various therapeutic areas. The subsequent decades saw an explosion of research, leading to the identification of pyridazinone-based compounds with a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[6][7][8]

Synthetic Strategies: Building the Pyridazinone Core

The versatility of the pyridazinone scaffold stems from the numerous synthetic routes available for its construction and subsequent derivatization. The classical and most widely employed method is the cyclocondensation of a γ-ketoacid or its ester with hydrazine or a substituted hydrazine.

General Experimental Protocol for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol is a generalized procedure based on the well-established reaction of β-aroylpropionic acids with hydrazine hydrate.

Materials:

-

β-Aroylpropionic acid (1 equivalent)

-

Hydrazine hydrate (1.2-1.5 equivalents)

-

Ethanol or acetic acid (as solvent)

Procedure:

-

A mixture of the appropriate β-aroylpropionic acid and the chosen solvent is placed in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for a period ranging from 4 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[7]

Characterization: The structure of the synthesized pyridazinone can be confirmed using standard analytical techniques, including:

-

Infrared (IR) Spectroscopy: To identify the characteristic C=O and N-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Therapeutic Applications and Key Discoveries

The structural features of the pyridazinone ring, particularly its ability to act as a hydrogen bond donor and acceptor, have made it a valuable pharmacophore for interacting with a variety of biological targets.

Cardiovascular Diseases

Pyridazinone derivatives have shown significant promise in the management of cardiovascular disorders, primarily due to their vasodilatory, antihypertensive, and cardiotonic properties.[9] Many of these effects are attributed to the inhibition of phosphodiesterase III (PDE-III), an enzyme that plays a crucial role in regulating cardiac muscle contraction and vascular smooth muscle relaxation.

Mechanism of Action: PDE-III Inhibition

Quantitative Data on Cardiovascular Pyridazinones

| Compound | Target | Activity | IC50/EC50 | Reference |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilation | Vasodilatory action | IC50 = 0.051 µM | [9] |

| N,O-dibenzyl derivative | Vasodilation/Antiplatelet | Vasodilator and antiplatelet | IC50 = 35.3 µM | [9] |

| 4-methoxyphenyl hydrazide derivative | Vasodilation | Vasorelaxant activity | EC50 = 1.204 µM | [9] |

| 2-phenyl-3,6-pyridazinedione derivative | PDE-5 Inhibition | PDE-5 inhibitory activity | IC50 = 22 nM | [9] |

Anti-inflammatory and Analgesic Activity

A significant area of research for pyridazinone compounds has been in the development of novel anti-inflammatory and analgesic agents.[5] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[1][10]

Experimental Workflow for Screening Anti-inflammatory Pyridazinones

Quantitative Data on Anti-inflammatory Pyridazinones

| Compound | Target | Activity | % Inhibition/IC50 | Reference |

| Compound 8a | COX-1 | Inhibition | 59% at 10 µM | [4] |

| Compound 8b | COX-1 | Inhibition | 61% at 10 µM | [4] |

| Compound 8a | COX-2 | Inhibition | 37% at 10 µM | [4] |

| Compound 8b | COX-2 | Inhibition | 28% at 10 µM | [4] |

| 4ba | PDE4B | Inhibition | - | [2] |

Oncology

More recently, pyridazinone derivatives have emerged as promising candidates in the field of oncology.[9] Their anticancer activity is often mediated through the inhibition of various protein kinases that are critical for tumor growth, proliferation, and survival.

Mechanism of Action: Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Several pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent and irreversible BTK inhibitors.[11]

Quantitative Data on Anticancer Pyridazinones

| Compound | Target | Cell Line | Activity | IC50/GI50 | Reference |

| Pyrazolo[3,4-d]pyridazinone derivative (Cmpd 37) | BTK | - | Enzymatic Inhibition | IC50 = 2.1 nM | [9] |

| Pyridazinone derivative (Cmpd 35) | DHFR | OVCAR-3 | Antiproliferative | IC50 = 0.32 µM | [9] |

| Pyridazinone derivative (Cmpd 35) | DHFR | MDA-MB-435 | Antiproliferative | IC50 = 0.46 µM | [9] |

| Compound 9e | JNK1 Pathway | HOP-92 (NSCLC) | Growth Inhibition | GI50 = 17.8 µM | [12] |

Future Directions

The pyridazinone scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:

-

Scaffold Hopping and Hybridization: Combining the pyridazinone core with other pharmacophores to create novel hybrid molecules with enhanced potency and selectivity.

-

Targeting Novel Pathways: Exploring the potential of pyridazinone derivatives to modulate new and challenging biological targets.

-

Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of pyridazinone-based drug candidates to improve their clinical viability.

-

Personalized Medicine: Developing pyridazinone-based therapies that are tailored to specific patient populations based on genetic or molecular biomarkers.

References

- 1. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-piperazin-1-yl-1H-pyridazin-6-one core is a privileged scaffold in medicinal chemistry, giving rise to a diverse range of derivatives and analogs with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of compounds. We delve into their anticancer, vasodilator, and phosphodiesterase inhibitory properties, presenting key quantitative data in a structured format. Detailed experimental protocols for the synthesis and biological evaluation of representative compounds are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and guide future drug discovery efforts.

Introduction

Pyridazinone derivatives have long been a subject of intensive research due to their wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] The incorporation of a piperazine moiety at the 3-position of the pyridazin-6-one ring has proven to be a particularly fruitful strategy, leading to the discovery of potent and selective modulators of various biological targets. This guide focuses on the derivatives and analogs of this compound, a chemical space rich with opportunities for the development of novel therapeutics.

Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step approach, with the key step being the nucleophilic substitution of a leaving group on the pyridazinone ring with a suitably substituted piperazine.

A general synthetic route is outlined below:

Experimental Protocol: Synthesis of 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine [3]

A mixture of 3,6-dichloropyridazine (1.7 mol) and 1-(2-pyridyl)piperazine (2.0 mol) in ethanol (10 ml) is heated under reflux for 4 hours. After cooling to room temperature, the crude precipitate is filtered and purified by washing with cold ethanol to yield the title compound.

Experimental Protocol: Synthesis of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone [4]

A solution of 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (0.05 mol) in 30 mL of glacial acetic acid is refluxed for 6 hours. The acetic acid is removed under reduced pressure, and the residue is dissolved in water and extracted with chloroform. The organic phase is dried over sodium sulfate, and the solvent is evaporated. The resulting residue is purified by recrystallization from ethanol.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a remarkable range of biological activities. The following sections summarize their key therapeutic applications, supported by quantitative data.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of piperazinyl-pyridazinone derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][5]

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3a (piperazinyl-methyl-3(2H)pyridazinone derivative) | A549 (Lung) | 36.79 | [6] |

| DLD-1 (Colon) | 34.84 | [6] | |

| HepG2 (Liver) | 85.82 | [6] | |

| 3b (piperazinyl-methyl-3(2H)pyridazinone derivative) | A549 (Lung) | 149.70 | [6] |

| DLD-1 (Colon) | 94.27 | [6] | |

| Pyrazolo-pyridazine derivative (4) | HepG-2 (Liver) | 17.30 | [7] |

| HCT-116 (Colorectal) | 18.38 | [7] | |

| MCF-7 (Breast) | 27.29 | [7] |

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][8] Piperazinyl-pyridazinone derivatives can interfere with this pathway, leading to apoptosis of cancer cells.

Vasodilator Activity

Certain analogs of this compound have demonstrated potent vasodilator effects, making them promising candidates for the treatment of hypertension and other cardiovascular diseases.[3][9] Their mechanism of action is often linked to the modulation of endothelial nitric oxide synthase (eNOS) activity, leading to increased production of nitric oxide (NO), a key signaling molecule in vasodilation.[10][11]

Table 2: Vasodilator Activity of this compound Analogs

| Compound | EC50 (µM) | Reference |

| Acid derivative (5) | 0.339 | [2] |

| Ester analog (4) | 1.225 | [2] |

| 4-methoxyphenylhydrazide (10c) | 1.204 | [2] |

| Compound 2e | 0.1162 | [12] |

| Compound 2h | 0.07154 | [12] |

| Compound 2j | 0.02916 | [12] |

| Hydralazine (Reference) | 18.210 | [2] |

eNOS Signaling Pathway in Vasodilation

The activation of eNOS in endothelial cells leads to the production of NO, which then diffuses to vascular smooth muscle cells, causing relaxation and vasodilation.[13][14]

Experimental Protocol: Vasorelaxant Activity Assay [15]

Thoracic aortic rings from rats are mounted in organ baths containing Krebs solution. After an equilibration period, the rings are pre-contracted with phenylephrine. Cumulative concentration-response curves to the test compounds are then constructed to determine their EC50 values for vasorelaxation.

Phosphodiesterase (PDE) Inhibition

Several pyridazinone derivatives have been identified as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP).[16][17] By inhibiting PDEs, these compounds can potentiate the signaling pathways mediated by these second messengers, leading to various therapeutic effects, including anti-inflammatory and cardiovascular benefits.

Table 3: Phosphodiesterase Inhibitory Activity of Pyridazinone Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Pyrazolopyridine-pyridazinone 72 | PDE3 | 2.75 | [18] |

| PDE4 | 2.58 | [18] | |

| Pyridazinone 4ba | PDE4B | 0.251 | [19] |

Experimental Protocol: Phosphodiesterase Inhibition Assay [19]

The inhibitory activity of the compounds against specific PDE isoforms (e.g., PDE4B) is determined using a non-radioactive assay. The assay measures the conversion of a fluorescently labeled cAMP or cGMP substrate to its corresponding monophosphate by the PDE enzyme. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on this compound derivatives has revealed several key structure-activity relationships. The nature of the substituent on the piperazine nitrogen and the phenyl ring at the 6-position of the pyridazinone core significantly influences the biological activity and selectivity.

Future research in this area should focus on:

-

Rational Design: Utilizing computational modeling and SAR data to design more potent and selective inhibitors for specific targets.

-

Exploration of Novel Analogs: Synthesizing and evaluating new derivatives with diverse substitution patterns to expand the chemical space and uncover novel biological activities.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action of the most promising compounds to better understand their therapeutic potential and potential side effects.

-

Preclinical and Clinical Development: Advancing lead compounds through preclinical and clinical studies to translate their therapeutic promise into tangible clinical benefits.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The derivatives and analogs discussed in this guide have demonstrated significant potential in the fields of oncology, cardiovascular disease, and inflammation. The provided data, experimental protocols, and pathway visualizations offer a valuable resource for researchers dedicated to the development of next-generation medicines based on this remarkable chemical core.

References

- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]

- 7. Relative contribution of eNOS and nNOS to endothelium-dependent vasodilation in the mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Signal transduction of eNOS activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The NO cascade, eNOS location, and microvascular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides an in-depth overview of the biological significance of the pyridazinone core, focusing on its applications in oncology, inflammation, cardiovascular diseases, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic discovery efforts.

Anticancer Activity of Pyridazinone Derivatives

Pyridazinone-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth, angiogenesis, and cell cycle regulation.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a crucial receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF, a key driver of tumor neovascularization.[1][2][3] Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy.[1] Several pyridazinone derivatives have been identified as potent VEGFR-2 inhibitors.

Signaling Pathway of VEGFR-2 Inhibition by Pyridazinone Derivatives

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers multiple downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[4][5] Pyridazinone-based VEGFR-2 inhibitors competitively bind to the ATP-binding site of the kinase domain, preventing its activation and subsequent downstream signaling.[3]

Quantitative Data for Anticancer Activity

The anticancer efficacy of pyridazinone derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized below.

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Diarylurea pyridazinones | VEGFR-2 | - | 0.0607 - 1.8 | [6] |

| Triazolo-pyridazinones | - | MCF-7 | 1.66 - 100 | [7] |

| Pyridazinone-quinoline | Tubulin | Panc-1 | 2.9 | [8] |

| Pyridazinone-quinoline | Paca-2 | 2.2 | [8] | |

| Pyrazolo-pyridazine | EGFR/CDK-2 | MCF-7 | 27.29 | [9] |

| Pyrazolo-pyridazine | HepG-2 | 17.30 | [9] | |

| Pyrazolo-pyridazine | HCT-116 | 18.38 | [9] | |

| Tricyclic Pyridazinones | PI3K | IMR-32 | 0.04 - 0.07 | [10] |

Induction of Apoptosis

Many pyridazinone-based anticancer agents exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12][13]

Apoptotic Signaling Pathways Activated by Pyridazinone Derivatives

The intrinsic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9, caspase-3), which execute the apoptotic program. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of effector caspases.[12] Pyridazinone derivatives can induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins like Bcl-2.[9]

Anti-inflammatory Activity

The pyridazinone scaffold is a prominent feature in many compounds with potent anti-inflammatory properties. These agents primarily exert their effects through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[14][15] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[16]

COX-2 Signaling Pathway and its Inhibition

Inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS), induce the expression of COX-2.[17] COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized to various prostaglandins, including PGE2.[18] PGE2 contributes to the classic signs of inflammation, such as vasodilation, increased vascular permeability, and pain.[17] Pyridazinone-based COX-2 inhibitors selectively bind to the active site of the COX-2 enzyme, blocking the synthesis of prostaglandins.[19]

Quantitative Data for Anti-inflammatory Activity (COX-2 Inhibition)

| Compound Class | IC50 COX-2 (µM) | Selectivity Index (SI) | Reference |

| Pyridazinone derivatives | 0.0155 - 0.0177 | 15.71 - 21.29 | [20] |

| Pyridazine derivatives | 0.18 - 0.26 | 6.33 | [16] |

| Pyridazinone derivatives | 0.77 - 1.89 | 13.38 - 16.70 | [21] |

| Pyrrolo[3,4-d]pyridazinone | Similar to Meloxicam | High | [22] |

Inhibition of Phosphodiesterase 4 (PDE4)

PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a second messenger with broad anti-inflammatory effects.[23][24] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.[25]

PDE4 Signaling in Inflammation

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines, such as IL-10, while suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[25][26]

Cardiovascular Effects

Pyridazinone derivatives have shown significant promise as cardiovascular agents, primarily due to their vasodilatory and positive inotropic properties.[27] These effects are often mediated through the inhibition of phosphodiesterases and modulation of ion channels.

Quantitative Data for Vasodilatory Activity

| Compound Class | EC50 (µM) | Reference |

| 6-phenyl-3-pyridazinone derivatives | 0.339 - 114.300 | [28][29] |

| Pyridazin-3-one derivatives | 0.0025 - 0.0136 | [30] |

| Benzimidazole-pyridazinone (Pimobendan) | Dose-dependent vasodilation | [27] |

Antimicrobial Activity

The pyridazinone scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyridazinone derivatives | S. aureus | 64 | [31] |

| B. subtilis | 64 | [31] | |

| E. faecalis | 32 | [31] | |

| C. albicans | 64 | [31] | |

| Pyridazinone derivatives | S. aureus (MRSA) | 3.74 - 8.92 (µM) | [32] |

| P. aeruginosa | 3.74 - 8.92 (µM) | [32] | |

| A. baumannii | 3.74 - 8.92 (µM) | [32] | |

| Diarylurea pyridazinones | S. aureus | 0.5 - 128 | [6] |

| C. albicans | 16 - 1024 | [6] | |

| Pyridazinone derivatives | - | Zone of inhibition comparable to standard antibiotics | [33][34] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of pyridazinone derivatives.

In Vitro Anticancer Assays

MTT Assay for Cytotoxicity This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cancer cells with the pyridazinone derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the DNA histogram.

Apoptosis Assay by Annexin V/PI Staining This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the pyridazinone compound for a specified time.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

In Vitro Anti-inflammatory Assays

COX-1/COX-2 Inhibition Assay This assay measures the ability of a compound to inhibit the activity of the COX enzymes.

-

Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.

-

Assay Reaction: Incubate the enzyme with the pyridazinone derivative and arachidonic acid as the substrate.

-

Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

-

IC50 Determination: Calculate the IC50 value as the concentration of the compound that inhibits enzyme activity by 50%.

Antimicrobial Susceptibility Testing

Broth Microdilution Method This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the pyridazinone compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and time for the test organism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The pyridazinone core represents a highly versatile and privileged scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects. The ease of chemical modification of the pyridazinone ring allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the development of novel therapeutics. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the vast potential of this remarkable heterocyclic system. Further investigation into the structure-activity relationships and mechanisms of action of pyridazinone derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Vascular endothelial growth factor (VEGF) inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mayo.edu [mayo.edu]

- 13. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 15. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 16. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Phosphodiesterase 4 and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]

- 27. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and vasodilator activity of some pyridazin-3(2<i>H</i>)-one based compounds - ProQuest [proquest.com]

- 30. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. turkjps.org [turkjps.org]

- 32. mdpi.com [mdpi.com]

- 33. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 34. researchgate.net [researchgate.net]

Preliminary Insights into the Mechanism of Action of 3-piperazin-1-yl-1H-pyridazin-6-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental studies on the mechanism of action of 3-piperazin-1-yl-1H-pyridazin-6-one have been identified in publicly available literature. This document provides a detailed overview of the preliminary mechanism of action of a closely related class of compounds, the piperazinyl-pyridazinones, to infer a probable mechanism for the target compound. All data and experimental protocols are based on studies of these structural analogs.

Executive Summary

The pyridazinone core is a versatile scaffold known to exhibit a wide range of biological activities. While direct studies on this compound are lacking, extensive research on the broader class of piperazinyl-pyridazinones points towards a primary mechanism of action as inhibitors of β-1,3-D-glucan synthase, a critical enzyme in fungal cell wall synthesis. This inhibition leads to a potent and specific antifungal effect. This whitepaper will delve into the available preclinical data for this class of compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the proposed mechanism and experimental workflows.

Inferred Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase

Preliminary studies on piperazinyl-pyridazinones have identified their primary molecular target as β-1,3-D-glucan synthase (GS), an enzyme essential for the integrity of the fungal cell wall.[1][2][3] This enzyme is responsible for the synthesis of β-1,3-D-glucan, a major structural polymer in the cell walls of most pathogenic fungi.

The proposed mechanism of action involves the following key steps:

-

Binding to β-1,3-D-Glucan Synthase: Piperazinyl-pyridazinones are believed to bind to the FKS1 subunit of the multi-subunit glucan synthase complex.[2][3]

-

Inhibition of Glucan Synthesis: This binding event non-competitively inhibits the enzymatic activity, preventing the polymerization of UDP-glucose into β-1,3-D-glucan chains.

-

Disruption of Cell Wall Integrity: The depletion of β-1,3-D-glucan weakens the fungal cell wall, rendering the cell susceptible to osmotic stress.

-

Cell Lysis and Fungal Cell Death: The compromised cell wall ultimately leads to cell lysis and exhibits a fungicidal effect.[1]

This targeted mechanism offers a high degree of selectivity for fungal cells, as mammalian cells lack a cell wall and, consequently, β-1,3-D-glucan synthase.

Figure 1: Proposed signaling pathway for the antifungal activity of piperazinyl-pyridazinones.

Quantitative Data from Preliminary Studies

The following tables summarize the in vitro activity of representative piperazinyl-pyridazinone compounds against various fungal pathogens and their inhibitory effect on β-1,3-D-glucan synthase.

Table 1: In Vitro Antifungal Activity of Piperazinyl-Pyridazinone Analogs (MIC, µg/mL)

| Compound | Candida albicans | Candida glabrata | Aspergillus fumigatus |

| SCH A | >64 | 0.5 | 8 |

| SCH B | 2 | 0.25 | 4 |

| SCH C | 0.5 | 0.125 | 1 |

Data extracted from studies on representative piperazinyl-pyridazinone analogs.

Table 2: In Vitro Inhibition of β-1,3-D-Glucan Synthase by Piperazinyl-Pyridazinone Analogs (IC50, µg/mL)

| Compound | Saccharomyces cerevisiae GS | Candida albicans GS |

| SCH A | 0.25 | 4.6 |

| SCH B | 0.1 | 1.2 |

| SCH C | 0.03 | 0.3 |

Data extracted from studies on representative piperazinyl-pyridazinone analogs.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of piperazinyl-pyridazinones.

β-1,3-D-Glucan Synthase (GS) Inhibition Assay

This assay measures the in vitro inhibitory activity of a compound against the target enzyme.

Protocol:

-

Preparation of Fungal Membranes:

-

Fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans) are cultured to mid-log phase.

-

Cells are harvested by centrifugation, washed, and resuspended in lysis buffer.

-

Spheroplasts are generated by enzymatic digestion of the cell wall.

-

Spheroplasts are lysed by osmotic shock or mechanical disruption.

-

The cell lysate is centrifuged to pellet the membrane fraction.

-

The membrane pellet, containing the glucan synthase enzyme complex, is washed and resuspended in an appropriate buffer.

-

-

Enzyme Inhibition Assay:

-

The reaction mixture is prepared containing the fungal membrane preparation, assay buffer (including activators like GTPγS and bovine serum albumin), and varying concentrations of the test compound (dissolved in DMSO).

-

The reaction is initiated by the addition of the substrate, UDP-[14C]-glucose.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

The reaction is terminated by the addition of a stop solution (e.g., trichloroacetic acid).

-

-

Quantification of Glucan Synthesis:

-

The reaction mixture is filtered through a glass fiber filter to capture the insoluble [14C]-glucan polymer.

-

The filter is washed to remove unincorporated UDP-[14C]-glucose.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

-

The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by non-linear regression analysis.

-

Figure 2: Experimental workflow for the β-1,3-D-Glucan Synthase Inhibition Assay.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.

Protocol:

-

Preparation of Fungal Inoculum:

-

Fungal strains are cultured on appropriate agar plates.

-

A suspension of fungal cells or conidia is prepared in sterile saline or water.

-

The suspension is adjusted to a standardized concentration using a spectrophotometer or hemocytometer.

-

-

Preparation of Microdilution Plates:

-

The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Each well will contain a different concentration of the compound.

-

Control wells (no compound and no inoculum) are included.

-

-

Inoculation and Incubation:

-

The standardized fungal inoculum is added to each well (except the no-inoculum control).

-

The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often defined as a ≥50% or ≥90% reduction in turbidity compared to the growth control, which can be assessed visually or with a microplate reader.

-

Broader Biological Activities of Pyridazinone Derivatives

It is noteworthy that the pyridazinone scaffold is associated with a wide array of pharmacological activities, suggesting that this compound could potentially interact with other biological targets. These reported activities for various pyridazinone derivatives include:

-

Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes.

-

Cardiovascular: Phosphodiesterase (PDE) inhibition, leading to vasodilation and inotropic effects.

-

Anticancer: Inhibition of various kinases involved in cell proliferation and survival.

-

Central Nervous System: Modulation of various receptors and enzymes.

Further investigation would be required to determine if this compound exhibits any of these off-target activities.

Future Directions

The preliminary data on piperazinyl-pyridazinones strongly suggest that this compound is a promising candidate for development as an antifungal agent. To confirm its mechanism of action and therapeutic potential, the following studies are recommended:

-

Direct Enzyme Inhibition Assays: Perform in vitro assays with purified or membrane-bound β-1,3-D-glucan synthase to determine the IC50 value of this compound.

-

Antifungal Susceptibility Testing: Evaluate the MIC of the compound against a broad panel of pathogenic fungi, including resistant strains.

-

Cell-Based Assays: Investigate the effect of the compound on fungal cell wall integrity, for example, by using cell viability assays in the presence of osmotic stressors.

-

In Vivo Efficacy Studies: Assess the therapeutic efficacy of this compound in animal models of fungal infections.

-

Selectivity and Off-Target Profiling: Screen the compound against a panel of mammalian enzymes and receptors to assess its selectivity and potential for off-target effects.

By undertaking these studies, a comprehensive understanding of the mechanism of action and therapeutic potential of this compound can be established.

References

Uncharted Territory: The Therapeutic Potential of 3-piperazin-1-yl-1H-pyridazin-6-one Remains Largely Undocumented

A comprehensive review of scientific literature reveals a significant lack of specific biological data for the compound 3-piperazin-1-yl-1H-pyridazin-6-one. While the broader class of pyridazinone derivatives, particularly those containing a piperazine moiety, has attracted considerable interest in medicinal chemistry for a diverse range of therapeutic applications, in-depth pharmacological studies, quantitative data, and detailed experimental protocols for this specific molecule are not publicly available. This scarcity of information prevents the creation of a detailed technical guide on its specific therapeutic targets as initially requested.

The pyridazinone core is a well-established scaffold in drug discovery, known to exhibit a wide spectrum of biological activities. Extensive research has been conducted on various derivatives, highlighting their potential in several key therapeutic areas:

-

Oncology: Pyridazinone derivatives have been investigated for their anti-proliferative effects against various cancer cell lines. The introduction of a piperazine linker has been a strategy to enhance these activities.

-

Inflammation and Pain: The pyridazinone structure is a common feature in compounds designed as anti-inflammatory and analgesic agents. Potential mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes, lipoxygenases (LOX), and mitogen-activated protein kinases (MAPKs).

-

Cardiovascular Diseases: Certain pyridazinone derivatives have shown promise as vasodilators and antihypertensive agents, with some acting as phosphodiesterase (PDE) inhibitors.

-

Central Nervous System (CNS) Disorders: The piperazine ring is a common pharmacophore in CNS-active drugs. Research into piperazinyl-pyridazinone derivatives has explored their potential as monoamine oxidase (MAO) inhibitors and muscarinic receptor antagonists, suggesting applications in neurodegenerative diseases and psychiatric disorders.

A Broader Perspective: Potential Therapeutic Avenues for Piperazinyl-Pyridazinone Derivatives

Given the absence of specific data for "this compound," a more productive approach for researchers and drug development professionals would be to consider the therapeutic potential of the broader class of piperazinyl-pyridazinone derivatives. Based on existing literature for structurally related compounds, we can infer potential therapeutic targets and pathways that warrant investigation for this chemical family.

Potential Anti-Cancer Mechanisms

Several studies on pyridazinone derivatives with piperazine substitutions suggest potential anti-cancer activity. A key area of interest is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a piperazinyl-pyridazinone derivative.

Potential Anti-Inflammatory Mechanisms

The anti-inflammatory potential of pyridazinone derivatives is well-documented. A plausible mechanism of action for a piperazinyl-substituted pyridazinone could involve the inhibition of key inflammatory mediators.

Caption: Hypothetical workflow of COX-2 inhibition by a piperazinyl-pyridazinone derivative.

Representative Experimental Protocols (Based on Analogous Compounds)

While specific protocols for "this compound" are unavailable, the following represent common methodologies used to assess the therapeutic potential of related pyridazinone derivatives.

Table 1: Representative Experimental Protocols for Assessing Biological Activity of Piperazinyl-Pyridazinone Derivatives

| Activity Assessed | Experimental Method | Brief Description |

| Anticancer | MTT Assay | A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation. Cancer cells are treated with the compound at various concentrations, and the reduction of MTT to formazan is measured spectrophotometrically. |

| Anti-inflammatory | COX-2 Inhibition Assay | An in vitro assay to measure the ability of the compound to inhibit the activity of the COX-2 enzyme. This is often done using a purified enzyme and measuring the production of prostaglandins. |

| Vasodilator | Isolated Aortic Ring Assay | Rings of isolated aorta from a model organism (e.g., rat) are contracted with an agonist (e.g., phenylephrine). The ability of the compound to induce relaxation of the pre-contracted rings is then measured. |

| MAO Inhibition | Fluorometric MAO Assay | An in vitro assay that measures the inhibition of monoamine oxidase A and B enzymes. The assay typically uses a fluorogenic substrate that produces a fluorescent signal upon oxidation by MAO. |

Conclusion and Future Directions

The specific compound "this compound" represents a molecule with unexplored therapeutic potential. Based on the extensive research into the broader family of pyridazinone derivatives, it is reasonable to hypothesize that this compound may possess anticancer, anti-inflammatory, cardiovascular, or CNS-related activities.

Future research should focus on the synthesis and comprehensive pharmacological characterization of "this compound." In vitro screening against a panel of common drug targets, such as protein kinases, inflammatory enzymes, and CNS receptors, would be a critical first step. Subsequent in vivo studies in relevant animal models would be necessary to validate any promising in vitro findings. The generation of such data would be essential to unlock the potential of this and other related compounds for the development of novel therapeutics.

For researchers and drug development professionals, the pyridazinone scaffold, particularly when functionalized with a piperazine moiety, remains a fertile ground for the discovery of new medicines. While the specific subject of this inquiry is currently a scientific unknown, the surrounding chemical landscape suggests that it may hold significant therapeutic promise awaiting discovery.

An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review and survey of 3-piperazin-1-yl-1H-pyridazin-6-one , a heterocyclic compound belonging to the pyridazinone class of molecules. The pyridazinone scaffold is a subject of intense research in medicinal chemistry due to the diverse and significant biological activities exhibited by its derivatives. This document consolidates available information on the synthesis, pharmacological activities, and potential mechanisms of action of this compound and its closely related analogues, presenting it in a manner accessible to researchers and professionals in the field of drug discovery and development.

Introduction to the Pyridazinone Scaffold

The pyridazinone core is a six-membered aromatic ring containing two adjacent nitrogen atoms, with a ketone group at the 3-position. This structure has proven to be a versatile scaffold for the development of a wide array of therapeutic agents. Derivatives of pyridazinone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, antihypertensive, and cardiotonic effects. The ability to readily functionalize the pyridazinone ring at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an attractive starting point for the design of novel drug candidates. The incorporation of a piperazine moiety at the 3-position introduces a common pharmacophore known to enhance aqueous solubility and provide a site for further structural modifications, potentially influencing the compound's interaction with biological targets.

Synthesis of this compound

The synthesis of this compound and its derivatives generally proceeds through a multi-step reaction sequence. While a specific, detailed protocol for the unsubstituted title compound is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from the preparation of its close analogues.

A common synthetic pathway involves the initial reaction of a dichloropyridazine with piperazine, followed by hydrolysis to yield the pyridazinone ring.

General Experimental Protocol:

A plausible synthetic route is outlined below, based on established methodologies for similar compounds:

Step 1: Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine

-

Reaction: 3,6-Dichloropyridazine is reacted with an excess of piperazine in a suitable solvent, such as ethanol or isopropanol.

-

Conditions: The reaction mixture is typically heated under reflux for several hours. The use of a base, such as triethylamine or potassium carbonate, may be employed to scavenge the hydrochloric acid generated during the reaction.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

-

Reaction: The resulting 3-chloro-6-(piperazin-1-yl)pyridazine is subjected to hydrolysis to replace the chlorine atom with a hydroxyl group, which exists in tautomeric equilibrium with the pyridazinone form.

-

Conditions: This is typically achieved by heating the compound in an acidic medium, such as glacial acetic acid or a mineral acid.

-

Work-up: The reaction mixture is cooled and neutralized, leading to the precipitation of the final product. The product is then collected by filtration, washed, and dried.

General synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

While specific quantitative data for the unsubstituted this compound is scarce in the reviewed literature, the broader class of piperazinyl-pyridazinone derivatives has been extensively studied, revealing significant therapeutic potential in several key areas. The data presented in the following tables is for structurally related derivatives and is intended to provide an indication of the potential activity of the core compound.

Anticancer Activity

Pyridazinone derivatives are a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivative (2h) | Leukemia (SR) | < 0.1 | [1] |

| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivative (2h) | Non-Small Cell Lung (NCI-H522) | < 0.1 | [1] |

| Chlorinated Pyridazin-3(2H)-one (DCPYR) | Murine Colon Adenocarcinoma (MAC16) | 5 ± 0.4 | [2] |

| Pyridazinone-based diarylurea (10l) | A549/ATCC (Lung Carcinoma) | GI50: 1.66 - 100 | [3] |

| Pyridazinone-based diarylurea (17a) | Melanoma, NSCLC, Prostate, Colon | GI%: 62.21 - 100.14 | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyridazinone derivatives are well-documented. Many of these compounds exert their effects through the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and phosphodiesterases (PDEs).

| Compound/Derivative | Assay | Activity/Inhibition | Reference |

| 6-Phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives | Carrageenan-induced paw edema | Significant inhibition | [4] |

| 2-Substituted 4,5-dihalo-pyridazinones | p-Benzoquinone-induced writhing | High analgesic activity | [4] |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B Inhibition | IC50 = 0.251 µM | [5] |

| 2-Alkyl 6-substituted pyridazin-3(2H)-ones (4a, 8b, 9a) | COX-2 Inhibition | High selectivity indices (96-99) | [6] |

Antimicrobial Activity

Certain pyridazinone derivatives have also shown promise as antimicrobial agents, exhibiting activity against both bacteria and fungi.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridazinone-based diarylurea (10h) | Staphylococcus aureus | 16 | [3] |

| Pyridazinone-based diarylurea (8g) | Candida albicans | 16 | [3] |

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of piperazinyl-pyridazinone derivatives are a result of their interaction with various cellular targets and signaling pathways. While the specific mechanisms for the unsubstituted title compound are yet to be fully elucidated, studies on related compounds provide valuable insights into its potential modes of action.

Anticancer Mechanisms

The anticancer effects of pyridazinone derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis. Some derivatives have been shown to target specific kinases involved in cancer cell proliferation and survival.

Potential anticancer mechanisms of piperazinyl-pyridazinones.

Anti-inflammatory Mechanisms

The anti-inflammatory actions of this class of compounds are frequently linked to the modulation of key inflammatory pathways. Inhibition of enzymes like COX-2 reduces the production of prostaglandins, while inhibition of PDEs can lead to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects.

Inhibition of the COX-2 pathway by pyridazinone derivatives.

Conclusion and Future Directions

This compound represents a core structure with significant potential for the development of novel therapeutic agents. The broader class of piperazinyl-pyridazinone derivatives has demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities. While specific biological data for the unsubstituted parent compound is limited in the current literature, the established activities of its derivatives strongly suggest that it is a valuable scaffold for further investigation.

Future research should focus on the following areas:

-

Detailed Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol for this compound.

-

Comprehensive Biological Screening: A thorough evaluation of the compound's activity against a wide range of cancer cell lines, microbial strains, and in various models of inflammation to identify its most promising therapeutic applications.

-

Mechanism of Action Studies: In-depth studies to elucidate the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of derivatives to understand the key structural features required for optimal activity and selectivity.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for a variety of diseases.

References

- 1. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarena.com [scholarena.com]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one from 3,6-dichloropyridazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes